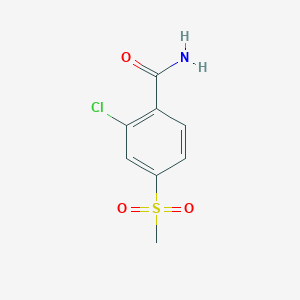

2-Chloro-4-(methylsulfonyl)benzamide

概要

説明

2-Chloro-4-(methylsulfonyl)benzamide is an organic compound with the molecular formula C8H8ClNO3S. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a methylsulfonyl group at the fourth position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylsulfonyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-chlorotoluene, undergoes nitration to form 2-chloro-4-nitrotoluene.

Reduction: The nitro group in 2-chloro-4-nitrotoluene is reduced to an amine group, resulting in 2-chloro-4-aminotoluene.

Sulfonation: The amine group is then sulfonated using methylsulfonyl chloride to form 2-chloro-4-(methylsulfonyl)aniline.

Amidation: Finally, the aniline derivative undergoes amidation with benzoyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-Chloro-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2-Chloro-4-(methylsulfonyl)benzamide is C8H8ClNO3S. The compound features a chlorine atom at the second position and a methylsulfonyl group at the fourth position of the benzene ring. The presence of these substituents contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

Targeting the Hedgehog Signaling Pathway

One of the primary applications of this compound is its role as an inhibitor of the Hedgehog signaling pathway, specifically targeting the Smoothened Homologue (SMO). This pathway is crucial in cell growth and development, and its aberrant activation is linked to various cancers, including basal cell carcinoma. By inhibiting this pathway, the compound shows promise as a therapeutic agent in oncology.

Pharmacokinetics and Efficacy

Research indicates that this compound exhibits saturable plasma protein binding, which influences its bioavailability. Its pharmacological profile suggests that it can maintain therapeutic concentrations over extended periods, potentially reducing required dosages while minimizing side effects .

Case Study: Antitumor Activity

A study involving derivatives of this compound demonstrated enhanced pharmacological activity and prolonged half-life in clinical settings. These derivatives showed improved retention in human tissues, leading to better therapeutic outcomes with reduced toxicity .

Biological Research

Antimicrobial Properties

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Studies suggest that it may inhibit specific bacterial strains, making it a candidate for developing new antibiotics.

Biochemical Interactions

The compound interacts with various enzymes and proteins within biological systems, influencing metabolic pathways. It can act as an enzyme inhibitor or activator, affecting cellular processes such as gene expression and protein synthesis.

Materials Science

Development of Advanced Materials

In materials science, this compound is utilized in synthesizing polymers and coatings due to its unique chemical properties. Its ability to modify surface characteristics makes it valuable in creating materials with specific functionalities.

Industrial Applications

Agrochemicals and Dyes

The compound is also employed in producing agrochemicals and dyes, where its chemical stability and reactivity are advantageous for formulating effective products.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Inhibitor of Hedgehog signaling pathway | Potential anticancer agent with reduced toxicity |

| Biological Research | Antimicrobial properties | Effective against specific bacterial strains |

| Materials Science | Synthesis of polymers and coatings | Enhances material properties |

| Industrial Applications | Production of agrochemicals and dyes | Valuable for formulating effective products |

作用機序

The mechanism of action of 2-Chloro-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

類似化合物との比較

Similar Compounds

- 2-Chloro-4-(methylsulfonyl)benzoic acid

- 2-Chloro-4-(methylsulfonyl)benzoyl chloride

- 2-Chloro-4-(methylsulfonyl)aniline

Uniqueness

2-Chloro-4-(methylsulfonyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science.

生物活性

2-Chloro-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its interactions with biological pathways and potential therapeutic applications. This article provides a detailed overview of its biological activity, focusing on its mechanism of action, pharmacokinetics, and various applications in scientific research.

- Chemical Name : this compound

- CAS Number : 869586-85-6

- Molecular Formula : C8H9ClNO3S

- Molecular Weight : 233.68 g/mol

The primary biological activity of this compound is its role as an inhibitor of the Hedgehog (Hh) signaling pathway , specifically targeting the Smoothened Homologue (SMO) receptor. This pathway is crucial for cell growth and differentiation, and its dysregulation is implicated in various cancers, including basal cell carcinoma.

Target Interaction

- Target : Smoothened (SMO)

- Action : Inhibition of SMO leads to a decrease in the activation of downstream signaling pathways that promote cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier (BBB) : Not permeant.

- Plasma Protein Binding : Exhibits saturable binding to alpha-1 acid glycoprotein (AAG).

- Bioavailability : Time-dependent bioavailability, indicating variability in absorption over time.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity by inhibiting the Hh signaling pathway. This has been demonstrated through various studies that show a reduction in tumor growth in models of basal cell carcinoma.

Other Biological Activities

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Inflammatory Diseases : The compound is being investigated for its effects on inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Study 1: Anticancer Efficacy

In a study published by Robarge et al., the efficacy of this compound was evaluated in vitro against basal cell carcinoma cell lines. The results demonstrated significant inhibition of cell proliferation with an IC50 value indicating effective concentration for therapeutic use.

Study 2: Mechanistic Insights

A mechanistic study highlighted that the compound's interaction with SMO disrupts downstream signaling, leading to apoptosis in cancer cells. The study utilized various biochemical assays to confirm these findings .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 233.68 g/mol |

| Log P (octanol-water) | 1.53 |

| GI Absorption | High |

| BBB Permeability | No |

| Major Target | Smoothened (SMO) |

| IC50 (Anticancer Activity) | Varies by cell line |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-4-(methylsulfonyl)benzamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via condensation between 2-chloro-4-(methylsulfonyl)benzoic acid and an appropriate aniline derivative. For example, in the synthesis of Vismodegib (GDC-0449), the carboxy group of 2-chloro-4-(methylsulfonyl)benzoic acid reacts with 4-chloro-3-(pyridin-2-yl)aniline under acidic conditions . Purification involves recrystallization from methanol-acetic acid (5:2) solutions, monitored by HPLC or LC-MS to ensure >98% purity. Yield optimization requires precise control of reaction stoichiometry, temperature (70–90°C), and anhydrous conditions .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds between amide H and sulfonyl O atoms) .

- NMR spectroscopy : Confirms substituent positions (e.g., chlorine and methylsulfonyl groups via H and C chemical shifts).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 421.3 for Vismodegib) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities of derivatives?

- Methodology : Structural variations (e.g., halogen substitution or sulfonyl group orientation) significantly impact bioactivity. For instance, replacing iodine with pyridyl groups in derivatives alters Hedgehog pathway inhibition. Use SHELXL for refinement and Mercury (CCDC) to analyze dihedral angles (e.g., 52.13° between benzene rings in 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide). Cross-reference with in vitro assays (IC values) to correlate steric/electronic effects with activity .

Q. What strategies mitigate toxicity concerns in preclinical studies of this compound derivatives?

- Methodology :

- Structure-activity relationship (SAR) : Modify the aniline moiety (e.g., introduce hydrophilic groups) to reduce off-target effects.

- Toxicokinetic profiling : Monitor metabolites using LC-MS/MS in rodent models. For example, Vismodegib’s developmental toxicity is linked to sulfone bioaccumulation .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to SMO receptors versus CYP450 enzymes .

Q. How can synthetic yields be improved for scale-up without compromising stereochemical integrity?

- Methodology :

- Catalytic optimization : Employ Pd/C or Au nanoparticles for selective amide bond formation.

- Flow chemistry : Enhances reproducibility by controlling residence time and temperature gradients.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., nitro reduction steps in fomesafen analogs) .

特性

IUPAC Name |

2-chloro-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMGWWIRHCBZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。